molecular formula C8H6F3NO B1507726 2,2,2-Trifluoro-1-(3-methylpyridin-2-yl)ethanone CAS No. 1060801-54-8

2,2,2-Trifluoro-1-(3-methylpyridin-2-yl)ethanone

Cat. No.: B1507726
CAS No.: 1060801-54-8
M. Wt: 189.13 g/mol
InChI Key: OQTMCINJTQPHJT-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3-methylpyridin-2-yl)ethanone is a chemical compound offered for research and development purposes. This compound belongs to a class of molecules featuring a trifluoromethyl ketone group attached to a methyl-substituted pyridine ring, a structure known to be a valuable scaffold in medicinal chemistry and drug discovery. While specific biological data for this exact compound may be limited, structurally similar analogs have demonstrated significant research potential. For instance, a closely related 2,2,2-trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone derivative has been identified as a potent efflux pump inhibitor (EPI) in Myobacterium tuberculosis , showing synergism with existing anti-tuberculosis drugs like rifampicin and presenting a promising strategy to overcome multidrug resistance . This suggests potential applications for this chemical series in developing novel anti-infective adjuvants. The presence of the trifluoromethyl group is a common motif in agrochemical and pharmaceutical agents due to its ability to enhance metabolic stability, membrane permeability, and binding affinity. Researchers may utilize this compound as a key synthetic intermediate or building block for the development of new active ingredients. It is also applicable in material science, particularly in the synthesis of advanced organic materials. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c1-5-3-2-4-12-6(5)7(13)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTMCINJTQPHJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40734832
Record name 2,2,2-Trifluoro-1-(3-methylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060801-54-8
Record name 2,2,2-Trifluoro-1-(3-methylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method Overview

  • Starting from 3-methylpyridin-2-amine or related pyridine derivatives.
  • Reaction with trifluoroacetyl chloride or trifluoroacetic anhydride under controlled conditions.
  • Use of bases such as pyridine or triethylamine to neutralize generated acid.
  • Purification by extraction and chromatographic techniques.

This method is efficient for introducing the trifluoromethyl ketone group directly onto the pyridine ring adjacent to the nitrogen atom.

Multi-Step Synthesis via Imidazo[1,2-a]pyridine Intermediates (Method D from RSC Medicinal Chemistry)

A sophisticated synthetic route involves the use of imidazo[1,2-a]pyridine intermediates derived from substituted pyridin-2-amines. The key steps include amide coupling and subsequent transformations.

Detailed Procedure (Adapted from Method D)

Step Reagents & Conditions Description
1 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine (1 eq), corresponding acid (1.3 eq), EDCI (3 eq), pyridine solvent, 25 °C, 12 h Amide coupling to introduce trifluoroacetyl group
2 Dilution with water, extraction with ethyl acetate, washing with brine, drying over Na2SO4, filtration Work-up to isolate crude product
3 Purification by silica gel chromatography Isolation of 2,2,2-trifluoro-N-(2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)acetamide

This method yields the target compound as a yellow solid with moderate yields (~19%) and is characterized by NMR and LCMS techniques.

Synthesis via Smiles Rearrangement and Cyclization (From Pyrido[1,2-a]pyrimidine Studies)

A related approach, useful for trifluoromethyl-substituted pyridine derivatives, involves:

  • Reaction of 6-phenyl/(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-amine with 2-chloroacetamide in dry DMF using potassium carbonate as base.
  • Smiles rearrangement leads to intermediate amides.
  • Further reaction with ethoxy methylene malonic diethyl ester (EMME) to form malonate derivatives.
  • Cyclization in phosphorus oxychloride under conventional or microwave irradiation to afford trifluoromethyl-substituted pyrido[1,2-a]pyrimidine derivatives.

Though focused on related compounds, this sequence highlights the utility of Smiles rearrangement and cyclization in constructing trifluoromethylated heterocycles.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield / Notes Reference
Direct Acylation 3-methylpyridin-2-amine Trifluoroacetyl chloride, base (pyridine) Room temp to reflux Moderate yields, straightforward General knowledge
Amide Coupling via Imidazo[1,2-a]pyridine 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine Trifluoroacetic acid derivative, EDCI, pyridine 25 °C, 12 h ~19% yield, requires purification
Smiles Rearrangement & Cyclization 6-phenyl/(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-amine 2-chloroacetamide, K2CO3, EMME, POCl3 Reflux, microwave irradiation High yields under microwave
Catalytic Coupling / Hydrogenation Various trifluoromethyl ketones Pd catalysts, Ru/phosphine complexes Elevated temp, H2 atmosphere High enantioselectivity, scalable

Research Findings and Analytical Data

  • The amide coupling method (Method D) provides a reliable route to trifluoroacetamide derivatives of pyridinyl imidazopyridines, with characterization by ^1H NMR showing aromatic proton signals consistent with the structure.
  • Microwave-assisted cyclization significantly improves yields and reduces reaction times in the synthesis of trifluoromethyl-substituted heterocycles, demonstrating the advantage of modern synthetic techniques.
  • Catalytic hydrogenation methods, while focused on related trifluoromethyl ketones, highlight the potential for enantioselective synthesis of chiral derivatives, which could be adapted for functionalized pyridinyl ketones.

Chemical Reactions Analysis

Nucleophilic Reactions at the Carbonyl Group

The ketone group undergoes nucleophilic additions or reductions due to the electron-deficient nature of the carbonyl carbon, amplified by the trifluoromethyl group’s −I effect.

Key Reactions:

  • Reduction to Alcohol :
    The carbonyl group is reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For example:

    CF3C O R+LiAlH4CF3CH OH R R 3 methylpyridin 2 yl \text{CF}_3\text{C O R}+\text{LiAlH}_4\rightarrow \text{CF}_3\text{CH OH R}\quad \text{ R 3 methylpyridin 2 yl }

    Yields depend on steric hindrance from the pyridine ring’s substituents.

  • Grignard Additions :
    Organometallic reagents (e.g., RMgX) add to the carbonyl, forming tertiary alcohols. The trifluoromethyl group stabilizes the intermediate alkoxide.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring’s electron-deficient nature directs electrophiles to specific positions. The 3-methyl group acts as a weak meta-director, while the trifluoroacetyl group at position 2 exerts a strong para-directing effect.

Observed Reactions:

  • Nitration :
    Occurs predominantly at the para position relative to the trifluoroacetyl group (position 5 of the pyridine ring) under mixed acid conditions (HNO₃/H₂SO₄).

  • Halogenation :
    Bromination or chlorination favors position 5, facilitated by Lewis acids like FeBr₃ .

Oxidation and Side-Chain Reactions

  • Oxidation Resistance :
    The trifluoromethyl group stabilizes the ketone against further oxidation, unlike non-fluorinated analogs .

  • Methyl Group Functionalization :
    The 3-methyl substituent can be oxidized to a carboxylic acid using KMnO₄ under acidic conditions.

Coupling and Cross-Coupling Reactions

The pyridine ring participates in metal-catalyzed couplings:

Reaction Type Reagents/Conditions Product Yield Source
Suzuki-Miyaura CouplingPd(PPh₃)₄, arylboronic acidBiaryl derivatives at position 560–75%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, amineAminated pyridine at position 550–65%

Mechanistic Insights

  • Nucleophilic Attack :
    The trifluoromethyl group increases the electrophilicity of the carbonyl carbon, lowering the activation energy for nucleophilic additions .

  • Aromatic Reactivity :
    DFT calculations suggest that the trifluoroacetyl group deactivates the pyridine ring but directs incoming electrophiles to position 5 through resonance effects .

Stability and Side Reactions

  • Hydrolysis Resistance :
    The ketone resists hydrolysis under acidic or basic conditions due to the stabilizing −CF₃ group .

  • Thermal Decomposition :
    Degrades above 250°C, releasing CO and CF₃ radicals.

Scientific Research Applications

Overview

2,2,2-Trifluoro-1-(3-methylpyridin-2-yl)ethanone (CAS No. 1060801-54-8) is an organic compound characterized by its trifluoromethyl group and a pyridine ring. This structure imparts unique chemical properties that make it valuable in various fields, particularly in scientific research and industrial applications.

Scientific Research Applications

The applications of 2,2,2-Trifluoro-1-(3-methylpyridin-2-yl)ethanone can be categorized into several key areas:

Medicinal Chemistry

  • Anticancer Research : Compounds with similar structures have shown potential anticancer properties. Research indicates that derivatives can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to cellular stress and death.
  • Biochemical Probes : The compound is being investigated for its ability to interact with specific enzymes and receptors, making it a candidate for developing biochemical probes.

Organic Synthesis

  • Building Block for Complex Molecules : The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances the reactivity and stability of synthesized compounds .
  • Synthesis of Agrochemicals : It is utilized in the development of novel agrochemicals, contributing to advancements in agricultural chemistry .

Material Science

  • Development of Novel Materials : The unique properties of the compound allow it to be used in creating new materials with specific functionalities, particularly in coatings and polymers .

Case Studies

Several studies highlight the applications and efficacy of 2,2,2-Trifluoro-1-(3-methylpyridin-2-yl)ethanone:

Case Study 1: Anticancer Activity

A study explored the anticancer potential of related compounds, demonstrating that modifications to the pyridine ring can significantly enhance biological activity. The introduction of a trifluoromethyl group was found to improve metabolic stability and lipophilicity, which are crucial for bioavailability in therapeutic applications.

Case Study 2: Synthesis Pathways

Research on synthetic routes has revealed efficient methods for producing this compound. One notable method involves the reaction of 3-methylpyridine with trifluoroacetyl chloride under controlled conditions, yielding high purity products suitable for further research applications .

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(3-methylpyridin-2-yl)ethanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, making it effective in various biological and chemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The trifluoroethanone moiety is commonly paired with aromatic or heteroaromatic systems. Key structural variations include:

  • Substituent position on the pyridine ring: Pyridin-2-yl vs. pyridin-3-yl derivatives (e.g., 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone hydrochloride, CAS 1588441-22-8) influence electronic distribution and steric interactions .
  • Nature of substituents: Methyl, chloro, methoxy, or phenyl groups alter lipophilicity, solubility, and reactivity. For example, 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (CAS 150698-72-9) exhibits enhanced electrophilicity due to the electron-withdrawing chlorine atom .

Physical Properties

Compound Name Melting Point (°C) Yield (%) Molecular Weight Key Substituent Reference
2,2,2-Trifluoro-1-(5-phenyl-1H-triazol-4-yl)ethanone 105–108 80 239.18 Phenyl-triazole
2,2,2-Trifluoro-1-(naphthalen-2-yl)ethanone Not reported 65 224.17 Naphthyl
2,2,2-Trifluoro-1-(5-methylpyridin-2-yl)ethanone Not reported N/A 189.14 5-Methyl-pyridin-2-yl
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone Not reported N/A 223.57 6-Chloro-pyridin-3-yl

Notes:

  • Methyl-substituted pyridines (e.g., 5-methylpyridin-2-yl) generally exhibit higher lipophilicity than halogenated analogs, impacting solubility and bioavailability .
  • Triazole-linked trifluoroethanones (e.g., from ) demonstrate higher synthetic yields (80–85%) compared to naphthyl derivatives (65%), likely due to better compatibility with click chemistry protocols .

Research Findings and Trends

  • Catalytic Applications: Acid-switchable protocols () enable scalable synthesis of trifluoroethanones, improving atom economy .
  • Structural Tuning : Ancillary chelate modifications (e.g., pyrimidine or triazole linkages) optimize metal-binding properties in coordination chemistry .

Biological Activity

2,2,2-Trifluoro-1-(3-methylpyridin-2-yl)ethanone (CAS No. 1060801-54-8) is a fluorinated ketone with a unique chemical structure that has garnered attention for its potential biological activities. Its molecular formula is C8H6F3NO, and it possesses a molecular weight of 189.13 g/mol . This compound's trifluoromethyl group contributes to its distinctive properties, making it a subject of interest in medicinal chemistry and pharmacology.

The compound features a trifluoromethyl group attached to the carbonyl carbon, which significantly influences its reactivity and biological interactions. The presence of the pyridine ring also suggests potential interactions with biological targets such as enzymes and receptors.

PropertyValue
Molecular FormulaC8H6F3NO
Molecular Weight189.13 g/mol
CAS Number1060801-54-8
SynonymsTrifluoroacetophenone derivative

Research indicates that 2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethanone exhibits various biological activities, primarily due to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances lipophilicity, which may improve cellular permeability and bioavailability.

Case Studies and Findings

  • Antimicrobial Activity : A study demonstrated that compounds with similar structures exhibited significant antimicrobial properties against various bacterial strains. The presence of the pyridine ring is hypothesized to enhance these effects through interaction with bacterial enzymes .
  • Enzyme Inhibition : Preliminary findings suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on branched-chain amino acid transaminases (BCAT), which are critical in amino acid metabolism .
  • Cytotoxicity : In vitro studies have shown that derivatives of this compound can induce cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy. The mechanism appears to involve apoptosis induction via mitochondrial pathways .
  • Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties in models of neurodegenerative diseases. The mechanism is believed to involve modulation of oxidative stress pathways .

Safety and Toxicology

While the biological activities of 2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethanone are promising, safety assessments are crucial. Toxicological studies indicate potential hazards associated with exposure; hence, appropriate safety measures should be implemented when handling this compound .

Q & A

Q. Table 1: Key Synthetic Parameters

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temperature60–80°CMinimizes side reactions
Catalyst Concentration5–10 mol%Balances rate vs. cost
Purification MethodC18 HPLCRemoves polar impurities

Q. Table 2: Analytical Cross-Validation Workflow

TechniqueApplicationKey MetricsReference
¹H/¹⁹F NMRStructural validationChemical shifts, coupling
X-ray (SHELXL)Absolute configurationR-factor, twin refinement
HR-ESI-MSMolecular weight confirmationm/z accuracy (ppm)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoro-1-(3-methylpyridin-2-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2,2,2-Trifluoro-1-(3-methylpyridin-2-yl)ethanone

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